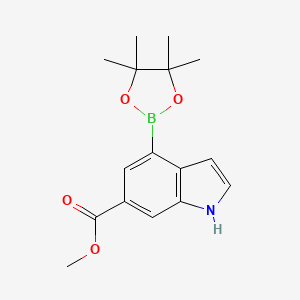

6-(Methoxycarbonyl)indole-4-boronic Acid Pinacol Ester

Description

6-(Methoxycarbonyl)indole-4-boronic Acid Pinacol Ester (CAS: 2377607-84-4) is a heterocyclic boronic ester featuring an indole core substituted with a methoxycarbonyl group at position 6 and a pinacol boronate ester at position 4. Its molecular formula is C₂₁H₂₈BNO₆, with a molar mass of 401.26 g/mol . This compound is a critical intermediate in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronic ester group enables efficient aryl-aryl bond formation . The methoxycarbonyl group enhances structural diversity by allowing further functionalization, such as hydrolysis to carboxylic acids or conversion to amides .

Properties

IUPAC Name |

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)12-8-10(14(19)20-5)9-13-11(12)6-7-18-13/h6-9,18H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENQBZNQHQOZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CN3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501120977 | |

| Record name | 1H-Indole-6-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501120977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351379-24-2 | |

| Record name | 1H-Indole-6-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1351379-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-6-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501120977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxycarbonyl)indole-4-boronic Acid Pinacol Ester typically involves the reaction of 6-(Methoxycarbonyl)indole with a boronic acid derivative in the presence of a base. One common method is the palladium-catalyzed borylation of the indole derivative using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium carbonate (K2CO3), in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to the large-scale production of this compound. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxycarbonyl)indole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, making it a valuable tool in the synthesis of biaryl compounds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a proton source, leading to the formation of the corresponding hydrocarbon.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).

Protodeboronation: Proton sources (e.g., acetic acid), and solvents (e.g., methanol).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, sodium periodate), and solvents (e.g., water, acetonitrile).

Major Products Formed

Suzuki–Miyaura Coupling: Biaryl compounds.

Protodeboronation: Hydrocarbons.

Oxidation: Alcohols or ketones.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 6-(Methoxycarbonyl)indole-4-boronic acid pinacol ester is its use as a building block in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules. The presence of the boronic acid moiety enhances its reactivity, making it an ideal candidate for these transformations .

Table 1: Summary of Cross-Coupling Reactions

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura | Formation of biaryl compounds | |

| Negishi Coupling | Synthesis of alkenes and alkynes | |

| Stille Coupling | Formation of organostannanes |

Medicinal Chemistry

Anticancer Activity

Boronic acids, including derivatives like this compound, have shown promising anticancer properties. They can inhibit proteasomes, which play a crucial role in regulating protein degradation within cells. For instance, studies have demonstrated that similar compounds can effectively disrupt the MDM2-p53 interaction, leading to apoptosis in cancer cells .

Case Study: Boronic Acid Derivatives in Cancer Therapy

In a study examining various boronic acid derivatives, it was found that certain compounds exhibited IC50 values lower than traditional therapies like bortezomib, indicating their potential as more effective treatments for multiple myeloma .

Biological Applications

Enzyme Inhibition

The unique structure of boronic acids allows them to interact with biological targets such as enzymes and receptors. For example, they can act as reversible inhibitors for serine proteases due to their ability to form covalent bonds with hydroxyl groups at active sites. Research into the interactions between this compound and specific enzymes is ongoing to elucidate its potential therapeutic roles.

Material Science

Synthesis of Functional Materials

The compound can also be utilized in the development of advanced materials, particularly in creating polymers with specific functionalities. The incorporation of boronic esters into polymer matrices can enhance their mechanical properties and thermal stability, making them suitable for various industrial applications .

Catalysis

C-H Borylation

Recent advancements have highlighted the use of this compound in C-H borylation reactions. This process allows for the direct functionalization of aromatic compounds with boron-containing groups, which is valuable for synthesizing pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 6-(Methoxycarbonyl)indole-4-boronic Acid Pinacol Ester primarily involves its role as a boron-containing reagent in various chemical reactions. In the Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group facilitates the transfer of the organic moiety to the palladium center, making the reaction efficient and selective.

Comparison with Similar Compounds

Indole-4-boronic Acid Pinacol Ester

- Molecular Weight : 243.11 g/mol .

- Reactivity : Widely used as a model substrate in automated radiofluorination studies. Its unsubstituted position 6 allows for faster coupling due to reduced steric and electronic hindrance .

- Applications : Primarily in PET radiotracer synthesis and drug discovery scaffolds .

1-BOC-6-(Methoxycarbonyl)indole-2-boronic Acid

- Structure : Indole core with methoxycarbonyl at position 6 and boronic acid at position 2 (BOC-protected).

- Molecular Weight : ~380–400 g/mol (estimated).

- Reactivity : The position 2 boronic acid may exhibit different regioselectivity in cross-couplings compared to position 4. Steric hindrance from the BOC group could slow reactions .

- Applications : Used in synthesizing indole-based inhibitors and fluorescent probes .

6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester

- Structure: Benzofuran core with a cyano group at position 6 and boronic ester at position 2.

- Molecular Weight : ~300–320 g/mol (estimated) .

- Reactivity: The electron-withdrawing cyano group deactivates the aromatic ring, requiring harsher coupling conditions. Benzofuran cores are less electron-rich than indoles, affecting catalyst choice .

- Applications : Key scaffold for bioactive compounds targeting kinases and GPCRs .

3-Hydroxy-4-(Methoxycarbonyl)phenylboronic Acid Pinacol Ester

- Structure : Phenyl ring with methoxycarbonyl at position 4 and boronic ester at position 3.

- Molecular Weight : ~340–360 g/mol (estimated) .

- Reactivity: The phenolic hydroxyl group introduces hydrogen-bonding capability, influencing solubility and catalytic efficiency. Less sterically hindered than indole derivatives .

- Applications : Building block for metal-organic frameworks (MOFs) and CO₂ capture materials .

6-Methoxycarbonyl-2,2-difluorobenzodioxole-4-boronic Acid Pinacol Ester

- Structure : Benzodioxole core with methoxycarbonyl at position 6, difluoro substituents at position 2, and boronic ester at position 4.

- Molecular Weight : 342.10 g/mol .

- Reactivity : Fluorine substituents increase electron deficiency, reducing coupling rates. The rigid benzodioxole core may enhance thermal stability .

- Applications : Specialty polymers and agrochemical intermediates .

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Reactivity Features | Primary Applications |

|---|---|---|---|---|---|

| Target Compound | Indole | 6-MeO₂C, 4-boronic ester | 401.26 | Moderate reactivity due to EWG | Medicinal chemistry, materials |

| Indole-4-boronic ester | Indole | 4-boronic ester | 243.11 | High reactivity | PET radiotracers, drug discovery |

| 6-Cyanobenzofuran-2-boronic ester | Benzofuran | 6-CN, 2-boronic ester | ~310 | Low reactivity (strong EWG) | Kinase inhibitors |

| 3-Hydroxy-4-MeO₂C-phenylboronic ester | Phenyl | 4-MeO₂C, 3-OH, 4-boronic ester | ~350 | Hydrogen-bonding capability | MOFs, CO₂ capture |

| Difluorobenzodioxole-4-boronic ester | Benzodioxole | 6-MeO₂C, 2,2-F₂ | 342.10 | High thermal stability | Specialty polymers |

EWG = Electron-Withdrawing Group

Key Research Findings

Electronic Effects : The methoxycarbonyl group in the target compound reduces electron density at the indole core, requiring optimized coupling conditions (e.g., higher catalyst loading or elevated temperatures) compared to unsubstituted indole boronic esters .

Steric Considerations : Substitution at position 6 introduces steric hindrance, which can improve regioselectivity in multi-component reactions .

Stability : Pinacol esters are generally stable under ambient conditions, but the methoxycarbonyl group may increase sensitivity to hydrolysis in acidic environments .

Biological Activity : Indole derivatives with boronic esters at position 4 show promise in targeting penicillin-binding proteins (PBPs), though activity is highly substituent-dependent .

Biological Activity

6-(Methoxycarbonyl)indole-4-boronic Acid Pinacol Ester is a compound of interest in medicinal chemistry, particularly due to its boronic acid moiety. Boronic acids and their derivatives have gained attention for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H19BN2O4

- Molecular Weight : 300.13 g/mol

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 144104-59-6 |

| Solubility | Soluble in organic solvents like DMSO and DMF |

The biological activity of boronic acids is primarily attributed to their ability to form reversible covalent bonds with diols and other nucleophiles. This property enables them to interact with various biomolecules, including proteins and enzymes. The mechanism of action for this compound involves:

- Inhibition of Proteasome Activity : Similar to other boronic acid derivatives, it may inhibit proteasome activity, leading to apoptosis in cancer cells.

- Modulation of Receptor Activity : The compound can interact with neurotransmitter receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anticancer Activity : Studies have shown that indole-based boronic acids exhibit potent anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study reported that modifications in the indole structure enhance cytotoxicity against breast cancer cells (MCF-7) .

- Antibacterial Properties : The compound has been investigated for its potential as an antibacterial agent. Boronic acids can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.

Case Studies

- Anticancer Efficacy :

- Mechanistic Insights :

Synthesis and Applications

The synthesis of this compound typically involves:

- Borylation Reactions : Utilizing transition metal catalysts to facilitate the formation of boronic acid derivatives from indoles.

- Pinacol Ester Formation : The reaction of boronic acids with pinacol under acidic or basic conditions leads to the formation of pinacol esters.

| Synthesis Step | Conditions | Yield (%) |

|---|---|---|

| Borylation | Pd-catalyzed reaction | 70 |

| Pinacol Ester Formation | Reaction with pinacol | 85 |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 6-(Methoxycarbonyl)indole-4-boronic Acid Pinacol Ester, and how does the methoxycarbonyl group influence reaction conditions?

- Methodological Answer : The synthesis typically involves borylation of a pre-functionalized indole precursor. For example, a 6-methoxycarbonyl-substituted indole can undergo Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions . The methoxycarbonyl group at position 6 may slow reaction kinetics due to electron-withdrawing effects, necessitating higher temperatures (e.g., 80–100°C) or extended reaction times. Post-synthesis, purification via silica gel chromatography or recrystallization is recommended.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the indole backbone, methoxycarbonyl group (δ ~3.8–4.0 ppm for OCH₃ and ~165–170 ppm for carbonyl carbon), and pinacol ester (δ ~1.2–1.3 ppm for methyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₆H₁₉BNO₄).

- FT-IR : Identify B-O (∼1350 cm⁻¹) and ester C=O (∼1720 cm⁻¹) stretches.

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : Store under anhydrous conditions at –20°C in sealed, argon-purged vials. Desiccants (e.g., molecular sieves) should be used to minimize hydrolysis. Ambient storage is acceptable for short-term use if humidity is controlled (<30% RH) .

Advanced Questions

Q. How does the electronic nature of the methoxycarbonyl substituent affect hydrolysis kinetics under physiological pH?

- Methodological Answer : The electron-withdrawing methoxycarbonyl group increases the electrophilicity of the boron atom, accelerating hydrolysis. To quantify this, perform kinetic studies by incubating the compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C. Monitor hydrolysis via HPLC or ¹¹B NMR, comparing half-lives with analogues lacking the substituent. For example, studies on similar indole boronic esters show hydrolysis rates increase by 2–3× with electron-withdrawing groups .

Q. In Suzuki-Miyaura cross-coupling reactions, how does steric hindrance from the pinacol ester moiety impact reactivity compared to free boronic acids?

- Methodological Answer : The pinacol ester reduces reactivity due to steric shielding of the boron atom. To optimize coupling efficiency:

- Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).

- Employ bulky ligands (e.g., SPhos) to enhance transmetalation.

- Compare turnover frequencies (TOF) with free boronic acid derivatives; pinacol esters typically exhibit 10–30% lower TOF in model reactions .

Q. Can this compound act as a boron carrier in neutron capture therapy (NCT), and what in vitro models validate its stability and cellular uptake?

- Methodological Answer : The compound’s boronic ester must hydrolyze intracellularly to release boron. Validate stability in serum-containing media (e.g., DMEM + 10% FBS) via LC-MS over 24 hours. For uptake studies, use fluorescence-tagged analogues or inductively coupled plasma mass spectrometry (ICP-MS) in cancer cell lines (e.g., HeLa). Studies on indole-4-boronic esters show >60% cellular uptake within 6 hours, but hydrolysis rates must align with NCT requirements (t₁/₂ > 4 hours) .

Q. What strategies mitigate competing side reactions when using this ester in multicomponent reactions (MCRs) involving nucleophilic partners?

- Methodological Answer :

- Pre-activation : Treat with Lewis acids (e.g., Sc(OTf)₃) to stabilize the boronate intermediate.

- Solvent Choice : Use non-nucleophilic solvents (e.g., THF, toluene) to minimize ester hydrolysis.

- Temperature Control : Conduct reactions at 0–25°C to suppress undesired boronate decomposition. Evidence from phenylboronic ester MCRs shows 70–85% yields under these conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.